2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . The specific substituents, such as the 6-bromo and 5-methoxy groups, are introduced through subsequent reactions, such as bromination and methylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylate group to an alcohol.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 6-position .
Scientific Research Applications
2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The exact pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-(dimethylamino)methyl-5-hydroxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the dimethylaminoethyl group and the 6-bromo substituent can enhance its binding affinity to certain targets and modify its pharmacokinetic properties .
Properties
Molecular Formula |
C21H23BrN2O3 |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 6-bromo-5-methoxy-2-methyl-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C21H23BrN2O3/c1-14-20(21(25)27-11-10-23(2)3)16-12-19(26-4)17(22)13-18(16)24(14)15-8-6-5-7-9-15/h5-9,12-13H,10-11H2,1-4H3 |
InChI Key |
XDXHWMYEZABKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OC)C(=O)OCCN(C)C |
Origin of Product |
United States |
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